1-Benzyl-3,3-dimethylpiperidin-4-one

Beschreibung

Significance in Medicinal Chemistry and Drug Discovery

The primary significance of 1-Benzyl-3,3-dimethylpiperidin-4-one in the research sphere is its role as a synthetic intermediate or building block. calpaclab.com It is classified within product families such as "Protein Degrader Building Blocks," indicating its utility in the development of molecules designed to target and degrade specific proteins, a key area in modern drug discovery. calpaclab.com The piperidone core is a versatile scaffold, and related N-benzyl-4-piperidone structures are used in the synthesis of various medicinal compounds. sigmaaldrich.com These applications include the development of therapies for neurological conditions and inhibitors of protein-protein interactions implicated in diseases like leukemia. sigmaaldrich.comchemicalbook.com The specific structural features of this compound make it a valuable component for creating new chemical entities with potential therapeutic applications.

Structural Context within Piperidine (B6355638) Derivatives

This compound is a derivative of piperidine, a six-membered heterocyclic ring containing a nitrogen atom. cymitquimica.comontosight.ai Its structure is characterized by several key features:

A piperidine ring , which is a common structural motif in many pharmaceuticals. ontosight.ai

A benzyl group (C₆H₅CH₂) attached to the nitrogen atom (position 1) of the piperidine ring. cymitquimica.com

A ketone functional group at the 4-position of the ring. cymitquimica.com

Two methyl groups attached to the 3-position of the ring (a gem-dimethyl group). cymitquimica.com

This specific combination of functional groups distinguishes it from other related piperidones used in research. For instance, the presence of two methyl groups at the C3 position introduces steric hindrance, which can reduce the reactivity of the molecule compared to analogs with fewer or no substituents at that position. This modulation of reactivity is a crucial aspect for chemists designing synthetic pathways.

Table 2: Comparison of Related N-Benzylpiperidone Structures

| Compound Name | Key Structural Difference from Title Compound | Impact of Substitution |

|---|---|---|

| 1-Benzyl-3-methylpiperidin-4-one | Single methyl group at C3. ontosight.ai | Different steric profile than the gem-dimethyl group. |

| 1-Benzyl-4-piperidone | No substitution at the C3 position. sigmaaldrich.com | Lacks the steric hindrance present in the 3,3-dimethyl version. |

| 1-Benzyl-4-bromopiperidin-3-one | Bromo group at C4, ketone at C3. | The electron-withdrawing bromine increases the electrophilicity of the ketone. |

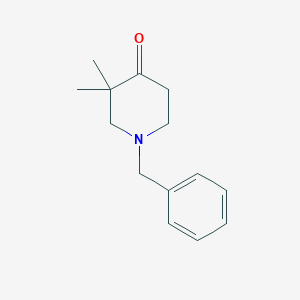

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQMBPQMCWGNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430788 | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173186-91-9 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173186-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations

Synthetic Methodologies for 1-Benzyl-3,3-dimethylpiperidin-4-one

The construction of the this compound scaffold can be achieved through several synthetic strategies. These methods offer different advantages in terms of yield, scalability, and the introduction of specific substituents.

Mannich Reaction Approaches and Derivatives

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. This three-component condensation reaction typically involves an amine, a non-enolizable aldehyde, and a compound containing an active hydrogen. In the context of this compound, variations of this reaction can be employed to construct the core piperidine (B6355638) ring. While direct synthesis of this specific compound via a classical Mannich reaction is not extensively detailed, the reaction is fundamental for creating the broader class of piperidin-4-ones, which can then be further modified. acs.orgacademicjournals.org The general approach involves the condensation of a primary amine (benzylamine), an aldehyde (formaldehyde), and a ketone with two α-hydrogens (such as a derivative of acetone).

| Reactants | Reaction Type | Product | Reference |

| Amine, Aldehyde, Active Hydrogen Compound | Mannich Reaction | Mannich Base (β-amino carbonyl compound) | academicjournals.org |

N-Benzylation of Piperidone Precursors

A common and straightforward method for the synthesis of this compound is the N-benzylation of a pre-existing 3,3-dimethylpiperidin-4-one precursor. This reaction involves the attachment of a benzyl group to the nitrogen atom of the piperidine ring. Typically, this is achieved by reacting 3,3-dimethylpiperidin-4-one with benzyl bromide or benzyl chloride in the presence of a base. The base is necessary to deprotonate the secondary amine of the piperidone, making it a more potent nucleophile to attack the benzyl halide.

A general procedure for N-benzylation involves stirring a mixture of the piperidone precursor and a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). Benzyl bromide is then added, and the reaction mixture is heated to facilitate the substitution reaction. chemicalbook.com

| Precursor | Reagent | Base | Product |

| 3,3-dimethylpiperidin-4-one | Benzyl bromide | Potassium carbonate | This compound |

Multistep Synthesis from Precursors

More intricate, multistep synthetic routes provide greater control over the final structure and allow for the introduction of various substituents. One such approach begins with the synthesis of an intermediate like N-benzyl glycine ethyl ester. This intermediate can then undergo a series of reactions, including alkylation and cyclization, to form the desired piperidone ring.

For instance, a patented method describes the preparation of 1-benzyl-3-piperidone hydrochloride through a sequence involving the formation of an intermediate which is then cyclized. google.com While this specific patent is for a related compound, the principles of building the piperidine ring through sequential bond formations are applicable. Such multistep syntheses often offer the flexibility to create a library of related compounds for further study.

Stereoselective Synthetic Routes

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in biologically active molecules. Achieving stereocontrol in the synthesis of compounds like this compound, or its derivatives where chirality is introduced, is a key challenge.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For piperidine derivatives, this can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. While specific enantioselective pathways for this compound are not extensively documented in the provided search results, the kinetic resolution of disubstituted piperidines has been explored. This method uses a chiral catalyst to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov This highlights a potential strategy that could be adapted for the enantioselective synthesis of derivatives of this compound.

When a racemic mixture of a chiral piperidine derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for this purpose. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the compound of interest, have been successfully resolved using cellulose-based chiral stationary phases. nih.gov This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation.

Another approach to chiral resolution involves the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid, a pair of diastereomeric salts is formed. These salts have different physical properties, such as solubility, which can be exploited for their separation through techniques like fractional crystallization. The separated diastereomers can then be treated with a base to regenerate the individual enantiomers of the amine. This method has been successfully applied to intermediates in the synthesis of complex piperidine-containing molecules. google.com

| Technique | Principle | Application | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers of piperidine derivatives | nih.gov |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Separation of enantiomers via fractional crystallization | google.com |

Reactivity and Derivatization Strategies of this compound

The reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl group at the C4 position and the nucleophilicity of the enolate that can be formed at the C3 and C5 positions. The benzyl group on the nitrogen atom is relatively stable under many reaction conditions but can be removed via catalytic hydrogenation, allowing for further diversification at the nitrogen center.

The carbonyl group of the piperidin-4-one ring is a prime target for nucleophilic attack. A notable example is the Grignard reaction, where organomagnesium halides add to the carbonyl carbon to form tertiary alcohols. This strategy has been employed to synthesize 4-aryl-4-piperidinol derivatives, which are important pharmaceutical intermediates.

Conversely, the protons on the carbon atoms adjacent to the carbonyl (α-carbons) can be removed by a base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles. For instance, aldol condensation with aldehydes, such as benzaldehyde derivatives, leads to the formation of α,β-unsaturated ketones, known as benzylidene derivatives nih.gov. These reactions are typically catalyzed by acid or base.

Another important reaction involving nucleophiles is the Strecker synthesis, a classic method for preparing α-amino acids wikipedia.orgutrgv.edumasterorganicchemistry.com. In a variation of this reaction, the piperidone can react with an amine (like aniline) and a cyanide source (such as trimethylsilyl cyanide or hydrogen cyanide) to form an α-aminonitrile wikipedia.orgmasterorganicchemistry.com. This intermediate is a precursor to valuable 4-amino-4-carboxypiperidine derivatives, which are central to the synthesis of potent analgesics.

| Reaction Type | Reagents | Product Type | Reference Example |

| Nucleophilic Addition | Grignard Reagents (e.g., Aryl-MgBr) | Tertiary Alcohols (4-Aryl-4-hydroxypiperidines) | Synthesis of 4-aryl-4-piperidinols |

| Aldol Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | α,β-Unsaturated Ketones (Benzylidene derivatives) | Formation of (3E,5E)-3,5-dibenzylidenepiperidin-4-one nih.gov |

| Strecker-type Reaction | Aniline, Cyanide Source (e.g., HCN) | α-Aminonitriles | Synthesis of fentanyl precursors |

The ketone functionality of this compound is readily susceptible to reduction. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the C4-carbonyl group into a secondary hydroxyl group, yielding the corresponding 1-benzyl-3,3-dimethylpiperidin-4-ol. This transformation is a fundamental step in producing piperidinol-based structures. For instance, in the synthesis of fentanyl and its analogs, the related N-benzyl-4-piperidone is condensed with aniline to form a Schiff base, which is then reduced, often with LiAlH₄ or sodium triacetoxyborohydride, to yield a 4-anilinopiperidine derivative nih.govdtic.milnih.gov.

Oxidation reactions of the this compound scaffold are less common but can be achieved. Strong oxidizing agents could potentially cleave the piperidine ring or oxidize the benzyl group. For example, ruthenium tetroxide (RuO₄) has been shown to oxidize N-benzylated tertiary amines, attacking both the endocyclic and benzylic C-H bonds, leading to a variety of oxygenated products including amides and benzaldehyde researchgate.net. However, such reactions are often complex and may lack selectivity without careful substrate design.

| Reaction | Reagent(s) | Functional Group Transformation | Product Class |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Ketone (C=O) → Secondary Alcohol (-CHOH) | Piperidin-4-ol |

| Reductive Amination | Aniline, then NaBH(OAc)₃ or LiAlH₄ | Ketone (C=O) → Secondary Amine (-CHNHR) | 4-Anilinopiperidine nih.govnih.gov |

| Oxidation | Ruthenium Tetroxide (RuO₄) | N-α-C-H bonds → Carbonyls | Amides, Aldehydes researchgate.net |

The carbonyl group can be readily derivatized by reacting it with hydroxylamine (B1172632) (NH₂OH) or its salts to form an oxime. This reaction proceeds via nucleophilic addition of the hydroxylamine to the ketone, followed by dehydration to yield the corresponding this compound oxime. The formation of piperidin-4-one oximes is a well-established transformation, and the resulting products have been studied for their unique chemical properties and biological activities chemrevlett.com. These oxime derivatives can exist as stereoisomers (E/Z) and serve as intermediates for further reactions, such as the Beckmann rearrangement or reduction to amines.

As previously mentioned, the most direct route to alcohol derivatives is through the reduction of the ketone, yielding piperidin-4-ols. Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, also produces tertiary alcohols nih.gov.

The synthesis of amine derivatives from the piperidone core can be accomplished through several strategic pathways. One of the most significant is reductive amination. This process involves the initial reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients, including the fentanyl family of opioids, where 1-benzyl-4-piperidone is reacted with aniline and a reducing agent nih.govnih.gov. Another route involves the conversion to an oxime, which can then be reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation. Furthermore, the Strecker synthesis provides a pathway to α-aminonitriles, which can be subsequently hydrolyzed and decarboxylated or reduced to afford vicinal diamines or amino alcohols wikipedia.orgutrgv.edu.

Role as a Key Intermediate in Pharmaceutical Synthesis

The N-benzyl-4-piperidone scaffold, including the 3,3-dimethyl substituted variant, is a highly valuable building block in medicinal chemistry. The CAS SciFinder Database lists significantly more reactions for N-benzyl-piperidin-4-one compared to N-benzyl-2,2-dimethyl-piperidin-4-one, highlighting the extensive investigation of the parent structure, though the reactivity principles are largely shared googleapis.com. The piperidine ring is a privileged structure in drug design, and the 4-oxo functionality provides a convenient handle for introducing a wide range of substituents necessary for biological activity.

The most prominent application of the 1-benzyl-4-piperidone core is in the synthesis of potent synthetic opioids of the 4-anilinopiperidine class who.int. The general synthetic route involves the reductive amination of 1-benzyl-4-piperidone with a substituted aniline, followed by acylation of the resulting secondary amine. The final step is often the debenzylation of the piperidine nitrogen, followed by alkylation to introduce the final N-substituent.

This strategy is central to the industrial synthesis of several major APIs:

Fentanyl: The synthesis starts with the reductive amination of 1-benzyl-4-piperidone with aniline, followed by acylation with propionyl chloride, debenzylation, and subsequent N-alkylation with a phenethyl group nih.govdtic.mil.

Sufentanil and Alfentanil: The synthesis of intermediates for these potent analgesics also begins with N-benzyl-4-piperidone. A multi-step sequence involving a Strecker-type reaction with aniline and trimethylsilyl cyanide is employed to construct the necessary 4-amino-4-substituted piperidine core.

The compound also serves as a template for creating novel derivatives. For instance, benzoylfentanyl and benzylfentanyl have been synthesized from 1-benzyl-4-piperidone for analytical and research purposes nih.govdea.gov.

| API Family | Key Synthetic Strategy from 1-Benzyl-4-piperidone Core | Resulting Drug (Example) |

| Fentanyl Analogs | Reductive amination with aniline, acylation, debenzylation, N-alkylation | Fentanyl nih.govdtic.mil |

| Fentanyl Analogs | Strecker-type reaction, hydrolysis, reduction, and other modifications | Sufentanil, Alfentanil |

| Research Compounds | Reductive amination, acylation | Benzylfentanyl nih.govdea.gov |

Precursors for Drug Candidates

The piperidin-4-one scaffold, particularly N-benzyl substituted derivatives, is a crucial structural motif in the synthesis of various biologically active compounds. These structures serve as versatile starting materials for creating more complex molecules with therapeutic potential. Their utility is demonstrated in the development of novel agents targeting diseases such as leukemia.

Furthermore, derivatives of N-benzyl piperidin-4-one have been investigated for their antimicrobial properties. By condensing the ketone group with various reagents like hydroxylamine hydrochloride, hydrazine (B178648) hydrochloride, and semicarbazide, a range of new derivatives can be synthesized. These compounds have shown potent in vitro activity against fungi such as Aspergillus niger and bacteria like Escherichia coli researchgate.net. This highlights the role of the N-benzyl piperidin-4-one core as a foundational element for developing new classes of antimicrobial agents researchgate.net.

Intermediates in Kinase Inhibitor Synthesis (e.g., JAK3 Inhibitors)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, making them a major target for drug development ed.ac.uknih.gov. Small molecule kinase inhibitors have become an important class of therapeutic agents, with numerous candidates in clinical trials nih.gov. The N-benzyl piperidin-4-one framework is a key intermediate in the synthesis of several of these inhibitors, most notably inhibitors of Janus kinase 3 (JAK3).

JAK3 is a cytoplasmic tyrosine kinase that plays a vital role in the function of immune cells. Its inhibition is an attractive strategy for immunosuppression, particularly in the context of organ transplant rejection and autoimmune diseases google.com. Tofacitinib (CP-690,550), a potent and selective JAK3 inhibitor, is a prime example where a piperidine derivative is a central precursor. The synthesis of Tofacitinib involves the key intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine researchgate.net. The synthesis of this crucial chiral amine often starts from a protected piperidone structure, highlighting the importance of the piperidin-4-one core in building the final drug molecule. One synthetic route to Tofacitinib involves the debenzylation of N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which is subsequently reacted with cyanoacetic acid to yield the final product google.com.

The versatility of the piperidin-4-one scaffold extends to other kinase inhibitors as well. The development of pan-inhibitors for the BCR-ABL kinase, including drug-resistant mutants, also utilizes complex heterocyclic systems that can be derived from piperidine intermediates nih.gov. The ability to modify the piperidine ring at various positions allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity against specific kinase targets.

Computational and Spectroscopic Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational tools for predicting the structural and electronic properties of molecules. These methods provide insights into the fundamental characteristics of a compound at the atomic level. For piperidin-4-one derivatives, DFT calculations are routinely used to determine the most stable conformation, molecular geometry, and electronic behavior.

Optimized Structure and Molecular Geometry

DFT calculations are used to find the lowest energy (most stable) structure of a molecule. For 1-Benzyl-3,3-dimethylpiperidin-4-one, the piperidine (B6355638) ring is predicted to adopt a stable chair conformation. In this arrangement, the bulky N-benzyl group typically occupies an equatorial position to minimize steric hindrance, a common feature in N-benzylpiperidone structures. tandfonline.com The two methyl groups at the C3 position would be situated in axial and equatorial positions.

The geometry of the molecule, including bond lengths and angles, can be precisely calculated. While experimental crystallographic data for the title compound is not available, DFT calculations for analogous piperidin-4-ones provide representative values. nih.govresearchgate.net

Table 1: Representative Geometric Parameters of a Substituted Piperidin-4-one Ring (Based on DFT Calculations)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length (Ring) | ~1.54 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle (Ring) | ~110° |

Note: These values are illustrative and based on DFT studies of structurally similar piperidin-4-one derivatives. nih.govresearchgate.net

Electronic Properties (HOMO-LUMO, MEP, NBO Analysis)

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. orientjchem.org A smaller energy gap suggests that the molecule is more reactive. In related piperidin-4-one compounds, the HOMO is typically localized over the phenyl and piperidine rings, while the LUMO is centered around the carbonyl group. orientjchem.orgresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Piperidin-4-one Analog

| Orbital | Typical Calculated Energy (eV) |

|---|---|

| HOMO | -3.32 eV |

| LUMO | 0.74 eV |

| Energy Gap (ΔE) | 4.06 eV |

Note: Data is representative, based on a study of 1-Methyl 2, 6-Diphenyl Piperidin-4-one. orientjchem.org

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating it as a likely site for electrophilic attack. uantwerpen.be Positive potential regions (blue) are generally found around the hydrogen atoms. uantwerpen.beresearchgate.net

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for elucidating the structure of organic compounds by probing how molecules interact with electromagnetic radiation.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons, and distinct signals for the piperidine ring protons. The two methyl groups at the C3 position would likely appear as a singlet due to their chemical equivalence.

¹³C NMR : The carbon NMR spectrum would feature a signal for the carbonyl carbon (C=O) at a significantly downfield shift (around 208 ppm), signals for the aromatic carbons, and distinct peaks for each carbon in the piperidine ring and the methyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Benzyl) | 7.2 - 7.4 |

| ¹H | Benzylic CH₂ | ~3.6 |

| ¹H | Piperidine Ring CH₂ | 2.4 - 2.8 |

| ¹H | C3-Methyls (6H) | ~1.1 |

| ¹³C | C=O (C4) | ~208 |

| ¹³C | Aromatic (Benzyl) | 127 - 138 |

| ¹³C | Benzylic CH₂ | ~62 |

| ¹³C | Piperidine Ring Carbons | 40 - 60 |

| ¹³C | C3-Methyls | ~25 |

Note: Values are predictions based on data from structurally related N-benzyl piperidones. mdpi.comnih.govresearchgate.net

IR Spectroscopy : Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 4: Characteristic IR Absorption Bands for N-Benzyl Piperidin-4-one Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Ketone) | 1690 - 1715 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1610 | Variable |

| C-N Stretch | 1100 - 1250 | Medium |

Note: Data compiled from studies on N-benzyl-4-piperidone and its derivatives. mdpi.comgoogle.comresearchgate.net

Mass Spectrometry : Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For this compound (Molecular Weight: 217.31 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 217. A very common and prominent fragmentation pattern for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium cation at m/z 91.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

While no specific docking studies for this compound have been published, numerous studies on analogous N-benzyl piperidines demonstrate their potential to interact with various biological targets, including neurotransmitter receptors and enzymes. nih.govub.edumdpi.com For instance, derivatives of 1-benzyl-4-piperidone have been docked into the human dopamine D₂ receptor. mdpi.com These studies reveal that the protonated piperidine nitrogen often forms a crucial ionic interaction with acidic amino acid residues, such as aspartic acid (Asp), in the receptor's binding pocket. nih.govmdpi.com The benzyl group typically engages in hydrophobic or cation-π interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe). mdpi.com

Table 5: Representative Molecular Docking Results for an N-Benzyl Piperidine Analog

| Parameter | Details |

|---|---|

| Protein Target | Dopamine D₂ Receptor (PDB: 6CM4) |

| Ligand | Derivative of 1-Benzyl-4-piperidone |

| Binding Affinity (Ki) | 151 nM |

| Key Interacting Residue | Aspartic Acid (Asp114) |

| Primary Interaction Type | Ionic bond with protonated nitrogen |

Advanced Research Topics

Development of Novel Analogues and Scaffolds

The 1-benzyl-3,3-dimethylpiperidin-4-one core structure serves as a versatile template for the development of novel chemical entities with diverse therapeutic potential. Researchers have explored numerous modifications to this scaffold to enhance biological activity, selectivity, and pharmacokinetic properties. These efforts range from simple substituent additions to the synthesis of complex, novel heterocyclic systems.

A primary strategy involves the modification of the piperidine (B6355638) ring and its substituents. For instance, the synthesis of various N-benzyl piperidin-4-one derivatives has been accomplished through the condensation with reagents like hydroxylamine (B1172632) hydrochloride and phenyl hydrazine (B178648) to explore new antimicrobial agents. researchgate.net More complex modifications have led to the creation of 4-arylpiperidines from 1-benzyl-4-piperidone precursors using palladium-catalyzed cross-coupling reactions, such as the Shapiro and Suzuki protocols. organic-chemistry.orgresearchgate.net These methods allow for the introduction of a wide variety of aryl groups at the 4-position, significantly expanding the chemical diversity of the resulting analogues. organic-chemistry.orgresearchgate.net

Beyond simple functionalization, research has focused on developing entirely new scaffolds that incorporate the piperidine motif. This "scaffold hopping" approach aims to identify novel core structures with improved drug-like properties. An example includes the design of tetrahydropyrido[4,3-d]pyrimidine-2,4-dione analogues as potential anticancer agents. nih.gov In one multi-step synthesis, a new derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, was developed, demonstrating the integration of the piperidine scaffold into a larger, more complex polycyclic system with cytotoxic potential against leukemia cell lines. mdpi.com Similarly, 3-benzyl-2,6-diarylpiperidin-4-ones represent another class of derivatives synthesized to evaluate their antimicrobial profiles. researchgate.net These examples underscore the adaptability of the piperidin-4-one core in constructing advanced molecular architectures for drug discovery.

The table below summarizes representative examples of novel scaffolds and analogues developed from the piperidin-4-one core.

| Scaffold/Analogue Class | Synthetic Strategy | Therapeutic Area of Interest | Key Structural Feature |

| 4-Arylpiperidines | Palladium-catalyzed cross-coupling (e.g., Suzuki, Shapiro reactions) organic-chemistry.orgresearchgate.net | Various | Direct C-C bond between piperidine C4 and an aryl group researchgate.net |

| Pyrrolo[1,2-a]quinoxaline-piperidine conjugates | Multi-step synthesis from 2-nitroaniline (B44862) mdpi.com | Oncology (Leukemia) mdpi.com | Piperidine linked to a polycyclic aromatic system mdpi.com |

| Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones | Analogue design based on known anticancer agents nih.gov | Oncology nih.gov | Fused heterocyclic ring system incorporating the piperidine nitrogen nih.gov |

| 3-Benzyl-2,6-diarylpiperidin-4-ones | Condensation reactions researchgate.net | Antimicrobial researchgate.net | Additional aryl substituents at the C2 and C6 positions researchgate.net |

Modulation of Pharmacokinetic Properties through Structural Modification

Optimizing the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical step in drug development. Structural modifications to the this compound scaffold are strategically employed to enhance these properties, ultimately improving a compound's potential as a therapeutic agent. The interplay between a molecule's structure and its pharmacokinetic behavior is a central theme in medicinal chemistry. frontiersin.org

Alterations to the core structure can profoundly impact a drug's in vivo fate. nih.gov For example, the introduction of specific functional groups can increase oral bioavailability, prolong half-life, or direct metabolic pathways toward less toxic or more active metabolites. The benzoylpiperidine fragment, a close structural relative, is recognized as a "privileged structure" in medicinal chemistry, in part because its structural features can be fine-tuned to achieve desirable pharmacokinetic outcomes. nih.gov

A case study in the optimization of pharmacokinetic properties can be seen in the development of novel tankyrase (TNKS) inhibitors, which are of interest in oncology. Starting from a parent compound, structural modifications led to a derivative that not only showed high potency and selectivity but was also identified as an orally active antagonist with favorable pharmacokinetic properties compared to the initial lead compound. nih.gov Such optimization often involves modifying substituents on the aromatic rings or the piperidine nitrogen to balance lipophilicity and metabolic stability. For instance, exchanging a benzamidine (B55565) group for an alternative moiety in a series of tryptase inhibitors was performed specifically to optimize pharmacokinetic properties, leading to potent and orally bioavailable compounds. researchgate.net

The following table illustrates how specific structural modifications can influence key pharmacokinetic parameters, based on general principles and findings from related compound series.

| Structural Modification | Potential Pharmacokinetic Effect | Rationale/Example |

| Introduction of polar groups (e.g., -OH, -COOH) | Increased aqueous solubility, potential for altered excretion pathways. | Enhances solubility which can affect absorption and distribution. |

| Addition of metabolically stable groups (e.g., fluorine) | Increased metabolic stability, longer half-life. | C-F bonds are strong and resistant to metabolic cleavage by cytochrome P450 enzymes. |

| Modification of the N-benzyl group | Altered receptor binding and metabolic profile. | The N-benzyl group is often a site for metabolism; replacing it or adding substituents can block metabolic attack and fine-tune potency. nih.gov |

| Conversion to a prodrug | Improved absorption or targeted delivery. frontiersin.org | A prodrug strategy can be used to mask functionalities that limit absorption, with the active drug being released after in vivo enzymatic or chemical transformation. frontiersin.org |

Target Validation and Mechanism of Action Studies

Identifying the biological targets and elucidating the mechanism of action are fundamental to understanding the therapeutic potential and advancing the development of new compounds derived from the this compound scaffold. Research on analogues has revealed interactions with a variety of important biological targets, primarily within the central nervous system and in oncology.

One of the most well-documented targets for this class of compounds is acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and shown to have potent anti-AChE activity. nih.gov Further structure-activity relationship (SAR) studies led to the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), an exceptionally potent and selective AChE inhibitor used in the treatment of Alzheimer's disease. nih.gov Mechanism studies for this compound suggest it binds within the active site of AChE, thereby preventing acetylcholine hydrolysis. nih.gov

Derivatives of the N-benzylpiperidine scaffold have also been investigated as ligands for sigma receptors. A series of N-(1-benzylpiperidin-4-yl)arylacetamides displayed a high affinity for sigma-1 receptors over sigma-2 receptors. researchgate.net The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric conditions, making selective ligands valuable as research tools and potential therapeutics.

Other validated targets for related structures include:

Monoacylglycerol lipase (B570770) (MAGL): A benzoylpiperidine derivative was found to be a reversible, competitive inhibitor of human MAGL, an enzyme involved in the endocannabinoid system, and showed antiproliferative activity on several cancer cell lines. nih.gov

NOP Receptor: A non-peptide ligand containing a spiro-piperidinyl moiety, Compound 24, was shown to act as a pure antagonist at the native nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors in the brain, which are involved in pain regulation. nih.gov

Protein Kinase B (Akt): A complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative incorporating a piperidine linker was reported as a structural analogue of a known Akt inhibitor and demonstrated antiproliferative activity against several human leukemia cell lines. mdpi.com

The table below summarizes key findings from target validation and mechanism of action studies for various analogues.

| Analogue/Derivative Class | Biological Target | Mechanism of Action/Key Finding | Therapeutic Area |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine nih.gov | Acetylcholinesterase (AChE) nih.gov | Potent and selective inhibition of AChE, increasing acetylcholine levels. nih.gov | Neurodegenerative Disease nih.gov |

| N-(1-Benzylpiperidin-4-yl)arylacetamides researchgate.net | Sigma-1 Receptor researchgate.net | High-affinity binding, acting as selective ligands. researchgate.net | Neurology/Psychiatry |

| Benzoylpiperidine derivative nih.gov | Monoacylglycerol lipase (MAGL) nih.gov | Reversible, competitive inhibition of MAGL. nih.gov | Oncology nih.gov |

| Compound 24 nih.gov | NOP Receptor nih.gov | Pure antagonist at native NOP receptors, blocking N/OFQ-induced GIRK current. nih.gov | Pain, Neurology |

| Pyrrolo[1,2-a]quinoxaline-piperidine conjugate mdpi.com | Protein Kinase B (Akt) (putative) mdpi.com | Cytotoxic activity against human leukemia cell lines; analogue of a known Akt inhibitor. mdpi.com | Oncology mdpi.com |

Q & A

Q. What safety precautions are necessary when handling 1-Benzyl-3,3-dimethylpiperidin-4-one in laboratory settings?

- Methodological Answer : Researchers must adhere to GHS hazard classifications, including:

- Acute oral toxicity (H302) : Use gloves and avoid ingestion. Wash hands thoroughly after handling .

- Skin/eye irritation (H315, H319) : Wear chemical-resistant gloves, safety goggles, and lab coats. In case of contact, rinse eyes with water for 10–15 minutes and wash skin with soap and water .

- Respiratory irritation (H335) : Work in a fume hood or well-ventilated area. Use NIOSH-approved respirators if aerosolization occurs .

- First Aid : For inhalation, move to fresh air; for ingestion, consult a poison center immediately .

Q. How can researchers synthesize and characterize this compound derivatives?

- Methodological Answer :

- Synthesis : Derivatives like the hydrochloride hydrate (CAS 1454-53-1) can be synthesized via nucleophilic substitution or condensation reactions. Monitor reaction progress using TLC or HPLC .

- Characterization :

- Structural Confirmation : Use NMR (e.g., H/C) to identify benzyl and piperidinyl protons.

- Mass Spectrometry : Confirm molecular weight (203.28 g/mol for the parent compound) via ESI-MS .

- SMILES/InChIKey : Validate purity using canonical identifiers (e.g., SMILES:

CC1CN(CC2=CC=CC=C2)CCC1=O) .

Advanced Research Questions

Q. How can structural analysis techniques like X-ray crystallography be applied to determine the conformation of this compound?

- Methodological Answer :

- Crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement due to its robust handling of twinned data and high-resolution structures .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify deviations from planarity in the piperidinone ring. Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates .

- Case Study : Compare with stereochemical data from bicyclic alkylation studies (e.g., 1-benzyl-3,3-dimethyltetralin analogs) to assess steric effects on ring conformation .

Q. What strategies resolve contradictions in safety data between different sources for piperidine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference GHS classifications (e.g., H302 vs. "no known hazard" in some analogs) .

- Toxicological Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify hazard categories.

- Literature Review : Prioritize peer-reviewed studies over vendor SDS sheets, which may lack ecological or chronic toxicity data .

Q. What methodological considerations are critical when evaluating the biological activity of this compound in drug discovery?

- Methodological Answer :

- Target Identification : Screen against GPCRs or ion channels, as piperidine derivatives often modulate neurological targets .

- In Vitro Assays : Use cell-based models (e.g., HEK293 for receptor binding) with LC-MS quantification to assess metabolic stability.

- Structure-Activity Relationship (SAR) : Introduce substituents at the 3,3-dimethyl or benzyl positions to optimize potency. Compare with analogs like 1-(2-methylphenyl)piperidin-4-one for steric effects .

- Data Rigor : Ensure reproducibility via triplicate experiments and statistical validation (e.g., ANOVA for IC comparisons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.